Bryodulcosigenin
Overview
Description
Mechanism of Action
Target of Action
Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .
Mode of Action
BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .
Biochemical Pathways
BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .
Pharmacokinetics
It’s known that bdg is administered orally at a dose of 10 mg/kg/day
Result of Action
BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .
Action Environment
The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .
Biochemical Analysis
Biochemical Properties
Bryodulcosigenin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate bleomycin-induced pulmonary fibrosis in mice, as evidenced by characteristic structural changes in histopathology, increased collagen deposition, and reduced survival and weight of mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to improve the abnormal increased expressions of TGF-β1, p-Smad2/3, α-SMA, COL-I, and NOX4 and decreased expressions for Sirt1 and p-AMPK . Molecular docking technology also revealed the potential of this compound to activate AMPK .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that the protective effects of this compound (10 mg/kg/day, for 14 days) against TGF-β1-stimulated mouse alveolar epithelial MLE-12 cells and bleomycin-induced pulmonary fibrosis in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bryodulcosigenin is typically extracted from the roots of Bryonia dioica and Siratia grosvenori using organic solvents . The extraction process involves drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting and drying the plant roots.
- Grinding the dried roots into a fine powder.
- Extracting the compound using organic solvents such as ethanol or methanol.
- Purifying the extract through chromatographic methods to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Bryodulcosigenin undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bryodulcosigenin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: It has shown potential in treating conditions such as pulmonary fibrosis, osteoporosis, and colitis
Industry: this compound is used in the development of anti-inflammatory and antioxidant formulations.
Comparison with Similar Compounds
Bryodulcosigenin is unique among cucurbitane-type triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Cucurbitacin B: Known for its potent anti-cancer properties.
Cucurbitacin E: Exhibits strong anti-inflammatory and anti-tumor activities.
Mogrol: Another triterpenoid with antioxidant and anti-inflammatory effects.
This compound stands out due to its combined anti-inflammatory, antioxidant, and apoptosis-regulating properties, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-97-3 | |
Record name | Bryodulcosigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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